5-Chloro-4-cyclopropoxynicotinonitrile
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Overview
Description
5-Chloro-4-cyclopropoxynicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a chloro substituent at the 5-position and a cyclopropoxy group at the 4-position of the nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-cyclopropoxynicotinonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloronicotinonitrile with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the cyclopropoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-cyclopropoxynicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the nitrile group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of amines or thiols derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of the nitrile group to an amine.
Scientific Research Applications
5-Chloro-4-cyclopropoxynicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4-cyclopropoxynicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-methoxynicotinonitrile: Similar structure but with a methoxy group instead of a cyclopropoxy group.
5-Chloro-4-ethoxynicotinonitrile: Features an ethoxy group at the 4-position.
5-Chloro-4-propoxynicotinonitrile: Contains a propoxy group at the 4-position.
Uniqueness
5-Chloro-4-cyclopropoxynicotinonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C9H7ClN2O |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
5-chloro-4-cyclopropyloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7ClN2O/c10-8-5-12-4-6(3-11)9(8)13-7-1-2-7/h4-5,7H,1-2H2 |
InChI Key |
XHFCOYQZIBSDGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2C#N)Cl |
Origin of Product |
United States |
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